molecular formula C9H14ClN3O B1522996 3-Amino-4-(dimethylamino)benzamide hydrochloride CAS No. 1258640-75-3

3-Amino-4-(dimethylamino)benzamide hydrochloride

Cat. No.: B1522996
CAS No.: 1258640-75-3
M. Wt: 215.68 g/mol
InChI Key: VVZDHVDLJZOSKO-UHFFFAOYSA-N
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Description

3-Amino-4-(dimethylamino)benzamide hydrochloride is an organic compound with the molecular formula C9H13N3O·HCl. It is a derivative of benzamide, featuring both amino and dimethylamino functional groups. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(dimethylamino)benzamide hydrochloride typically involves the reaction of 3-nitro-4-(dimethylamino)benzoic acid with ammonia or an amine source under reducing conditions. The nitro group is reduced to an amino group, and the resulting compound is then converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reduction reactions using hydrogen gas and a suitable catalyst, such as palladium on carbon. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(dimethylamino)benzamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form more simplified amine derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of simpler amine derivatives.

    Substitution: Formation of halogenated or nitrated benzamide derivatives.

Scientific Research Applications

3-Amino-4-(dimethylamino)benzamide hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-(dimethylamino)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites or altering the conformation of target proteins, thereby affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(dimethylamino)benzoic acid
  • 4-(Dimethylamino)benzamide
  • 3-Amino-4-(methylamino)benzamide

Uniqueness

3-Amino-4-(dimethylamino)benzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

3-amino-4-(dimethylamino)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c1-12(2)8-4-3-6(9(11)13)5-7(8)10;/h3-5H,10H2,1-2H3,(H2,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZDHVDLJZOSKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258640-75-3
Record name Benzamide, 3-amino-4-(dimethylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258640-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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